3-(4-Bromothiazol-2-yl)benzonitrile
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Overview
Description
3-(4-Bromothiazol-2-yl)benzonitrile is a chemical compound characterized by a bromine atom attached to the fourth position of a thiazole ring, which is further connected to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromothiazol-2-yl)benzonitrile typically involves the bromination of thiazole derivatives followed by a subsequent reaction with benzonitrile. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromothiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the bromine or cyano positions are possible, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: A variety of derivatives with different substituents at the bromine or cyano positions.
Scientific Research Applications
3-(4-Bromothiazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Bromothiazol-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3-(4-Bromothiazol-2-yl)-N,N-dimethylaniline
1-(4-Bromothiazol-2-yl)ethanone
4-(4-Bromothiazol-2-yl)morpholine
Uniqueness: 3-(4-Bromothiazol-2-yl)benzonitrile is unique due to its specific structural features, such as the presence of both bromine and cyano groups
Properties
IUPAC Name |
3-(4-bromo-1,3-thiazol-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S/c11-9-6-14-10(13-9)8-3-1-2-7(4-8)5-12/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIWAVPFOCXAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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